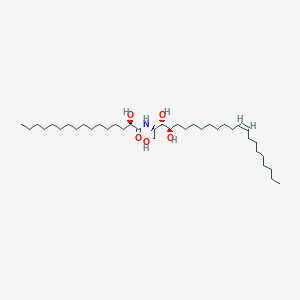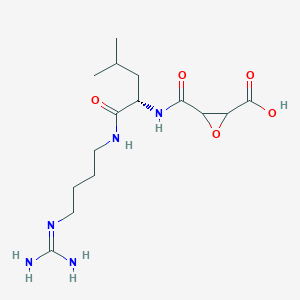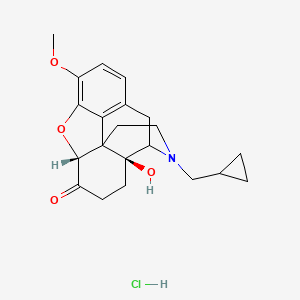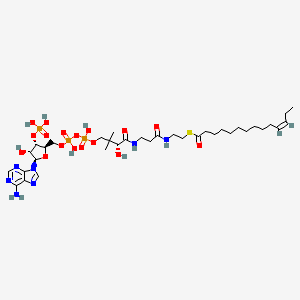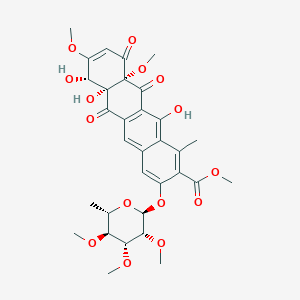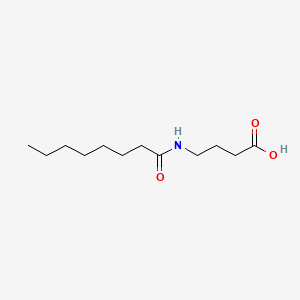
N-Octanoyl-4-aminobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-Octanoyl-4-aminobutyric acid involves chemical procedures that modify the GABA molecule to introduce an octanoyl functional group. This modification alters the molecule's properties and potential applications. The synthesis of related compounds, such as various amino acids and peptides incorporating similar structural motifs, demonstrates the versatility and interest in manipulating the GABA structure for scientific purposes (Sen, Habibuddin, & Pal, 1995).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
N-Octanoyl-4-aminobutyric acid, as part of the broader family of γ-aminobutyric acid (GABA) derivatives, has been explored in various synthetic methods. Vasil'eva et al. (2016) synthesized a series of 3,4-disubstituted aminobutyric acids, highlighting the experimental simplicity and satisfactory yields through acid hydrolysis of oxopyrrolidinecarboxylic acids (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016). Additionally, Faghihi et al. (2010) synthesized optically active poly(amide-imide)s using a novel diacid monomer derived from L-2-aminobutyric acid, demonstrating potential applications in polymer science (Faghihi, Feyzi, & Isfahani, 2010).
Metabolic Pathways and Bioactive Compound Production
Li et al. (2016) studied the role of GABA in enhancing heat tolerance in creeping bentgrass, identifying its involvement in multiple metabolic pathways (Li, Yu, Peng, & Huang, 2016). Similarly, a study by Diana et al. (2014) on GABA in Spanish cheese screening emphasized its role as a bioactive component in foods, potentially offering health benefits like blood pressure regulation (Diana, Tres, Quílez, Llombart, & Rafecas, 2014).
Neurological Applications and Disease Research
Research by Cawley et al. (2015) linked reduced GABA concentration to physical disability in progressive multiple sclerosis, suggesting its role in neurological disorders (Cawley, Solanky, Muhlert, Tur, Edden, Wheeler-Kingshott, Miller, Thompson, & Ciccarelli, 2015). Furthermore, Kowalczyk and Kulig (2014) reviewed the GABA system as a target for new drugs, underlining its importance in managing various neurological disorders (Kowalczyk & Kulig, 2014).
Agricultural and Plant Science
Research on BABA (β-aminobutyric acid), closely related to GABA, demonstrated its potential in inducing resistance against plant pathogens. Cohen et al. (2004) reported BABA's effectiveness in inducing local and systemic resistance against downy mildew in grape leaves (Cohen, Reuveni, & Baider, 2004).
Biotechnological Applications
Studies by Jorge et al. (2017) and Somasundaram et al. (2017) focused on the fermentative production of GABA, exploring microbial routes and synthetic scaffold complexes for improved production efficiency (Jorge, Nguyen, Pérez-García, Kind, & Wendisch, 2017); (Somasundaram, Maruthamuthu, Ganesh, Eom, & Hong, 2017).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for 4-Aminobutyric acid suggests that it should not be released into the environment . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(octanoylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-2-3-4-5-6-8-11(14)13-10-7-9-12(15)16/h2-10H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSVFGVVDYMKMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Octanoyl-4-aminobutyric acid | |
CAS RN |
140846-94-2 |
Source


|
| Record name | N-Octanoyl-4-aminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140846942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-OCTANOYL-4-AMINOBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D2462W14W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

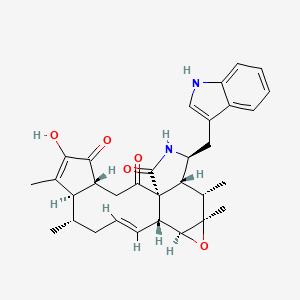
![7-Hydroxy-8-[4-(octanoyloxy)-3-methyl-2-butenyl]-2H-1-benzopyran-2-one](/img/structure/B1244465.png)

